1-(6-Chloro-1,3-benzodioxol-5-yl)acetone
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Overview
Description
1-(6-Chloro-1,3-benzodioxol-5-yl)acetone is an organic compound with the molecular formula C10H9ClO3. It is characterized by a benzodioxole ring substituted with a chlorine atom and an acetone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone can be synthesized through several methods. One common approach involves the reaction of 6-chloro-1,3-benzodioxole with acetone in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as specific temperatures and solvents, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(6-Chloro-1,3-benzodioxol-5-yl)acetone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-chloro-1,3-benzodioxol-5-yl)acetone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Detailed studies on its molecular interactions can provide insights into its effects and potential therapeutic applications .
Comparison with Similar Compounds
- 1-(6-Nitro-1,3-benzodioxol-5-yl)acetone
- 1-(6-Methoxy-1,3-benzodioxol-5-yl)acetone
- 1-(6-Bromo-1,3-benzodioxol-5-yl)acetone
Comparison: 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. Compared to its nitro, methoxy, and bromo analogs, the chloro derivative may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
CAS No. |
1097726-08-3 |
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Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
1-(6-chloro-1,3-benzodioxol-5-yl)propan-2-one |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4H,2,5H2,1H3 |
InChI Key |
ZELNDXTZPZLUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC2=C(C=C1Cl)OCO2 |
Origin of Product |
United States |
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